Etaqualone

Description

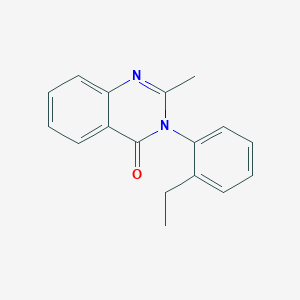

Structure

3D Structure

Properties

IUPAC Name |

3-(2-ethylphenyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-3-13-8-4-7-11-16(13)19-12(2)18-15-10-6-5-9-14(15)17(19)20/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTJKLLUVOTSOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60225333 | |

| Record name | Etaqualone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7432-25-9 | |

| Record name | 3-(2-Ethylphenyl)-2-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7432-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etaqualone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007432259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etaqualone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etaqualone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETAQUALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFS3HB32J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Etaqualone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etaqualone, a quinazolinone derivative and an analog of methaqualone, is a central nervous system depressant with sedative-hypnotic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis, quantification in biological matrices, and receptor binding assays are presented. Furthermore, the underlying mechanism of action, involving the positive allosteric modulation of the GABAA receptor, is elucidated through a detailed signaling pathway diagram. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of GABAergic modulators and related compounds.

Chemical and Physical Properties

This compound, with the IUPAC name 3-(2-ethylphenyl)-2-methylquinazolin-4-one, is a synthetic compound belonging to the quinazolinone class.[1][2] It shares a close structural resemblance to methaqualone, with the key difference being an ethyl group instead of a methyl group on the phenyl ring at the 3-position.[2] The chemical and physical properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers and Formula

| Property | Value |

| IUPAC Name | 3-(2-ethylphenyl)-2-methylquinazolin-4-one[2][3][4] |

| Synonyms | Aolan, Athinazone, Ethinazone[2][3][4] |

| CAS Number | 7432-25-9[2][3][5] |

| Molecular Formula | C₁₇H₁₆N₂O[2][3][5] |

| Molecular Weight | 264.32 g/mol [2][3] |

| Canonical SMILES | CCC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C[2][5] |

| InChI Key | UVTJKLLUVOTSOB-UHFFFAOYSA-N[2][3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 81 °C (free base) | [5][6] |

| 247 °C (hydrochloride salt) | [6] | |

| Boiling Point | 421.1 °C at 760 mmHg | [5] |

| Solubility | Insoluble in water. | [1][2] |

| Soluble in alcohol, nonpolar solvents, and DMSO. | [1][2] | |

| Appearance | White crystalline powder (hydrochloride salt). | [7] |

| LogP | 2.9 | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its quantification in biological samples, and the characterization of its binding to the GABAA receptor.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of N-acetylanthranilic acid and 2-ethylaniline.[2] The following protocol is a representative method based on established procedures for quinazolinone synthesis.

dot

Materials:

-

N-Acetylanthranilic acid

-

2-Ethylaniline

-

Phosphorus trichloride (PCl₃) or Phosphorus oxychloride (POCl₃)

-

Toluene (or another suitable high-boiling solvent)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (or another suitable extraction solvent)

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-acetylanthranilic acid (1 molar equivalent) and 2-ethylaniline (1 molar equivalent) in toluene.

-

Slowly add phosphorus trichloride (0.5 molar equivalents) to the stirred mixture. The addition is exothermic and should be done cautiously.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a sodium hydroxide solution until the pH is basic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent such as ethanol to yield a crystalline solid.

Quantification of this compound in Biological Samples (GC-MS/MS)

This protocol outlines a method for the detection and quantification of this compound in human blood and urine using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

dot

Materials:

-

Blood or urine sample

-

Internal standard (e.g., a deuterated analog of this compound)

-

Diethyl ether

-

Methanol

-

GC-MS/MS system

Procedure:

-

To 1.0 mL of blood or urine sample in a glass tube, add the internal standard.

-

Alkalinize the sample with a suitable base (e.g., sodium hydroxide solution).

-

Perform liquid-liquid extraction by adding diethyl ether and vortexing.

-

Centrifuge the sample to separate the layers and transfer the organic (ether) layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume of methanol.

-

Inject an aliquot of the reconstituted sample into the GC-MS/MS system for analysis.

-

Quantification is achieved by comparing the peak area ratio of this compound to the internal standard against a calibration curve.

GABAA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the GABAA receptor. This method utilizes a radiolabeled ligand that binds to the receptor, and the displacement of this radioligand by unlabeled this compound is measured.

dot

Materials:

-

Rat brain cortical membranes (as a source of GABAA receptors)

-

Radioligand: [³H]Muscimol or another suitable GABAA receptor agonist/antagonist

-

Unlabeled this compound

-

Binding buffer (e.g., Tris-HCl buffer)

-

Non-specific binding control (e.g., a high concentration of unlabeled GABA)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue through homogenization and differential centrifugation.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Receptor membranes + binding buffer + radioligand.

-

Non-specific Binding: Receptor membranes + binding buffer + radioligand + a high concentration of unlabeled GABA.

-

Competition: Receptor membranes + binding buffer + radioligand + varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Kᵢ) for this compound using the Cheng-Prusoff equation.

-

Pharmacological Properties and Mechanism of Action

This compound is a central nervous system depressant with sedative, hypnotic, and muscle relaxant properties.[1] Its pharmacological effects are primarily mediated through its action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor.[1][2]

GABAA Receptor Signaling Pathway

The GABAA receptor is a ligand-gated ion channel that, upon activation by the neurotransmitter GABA, allows the influx of chloride ions (Cl⁻) into the neuron. This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.

This compound does not directly activate the GABAA receptor but binds to an allosteric site, enhancing the effect of GABA.[1][2] This positive allosteric modulation results in an increased frequency or duration of the chloride channel opening in the presence of GABA, leading to a greater inhibitory signal.

dot

Conclusion

This compound is a potent sedative-hypnotic agent whose pharmacological effects are mediated by the positive allosteric modulation of the GABAA receptor. This guide has provided a detailed overview of its chemical and physical properties, along with comprehensive experimental protocols for its synthesis, analysis, and receptor interaction studies. The elucidated signaling pathway provides a clear understanding of its mechanism of action at the molecular level. This information serves as a valuable resource for further research into the therapeutic potential and toxicological profile of this compound and related quinazolinone derivatives.

References

- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDSP - GABA [kidbdev.med.unc.edu]

- 6. Synthesis of methaqualone and its diphasic titration in pure and tablet forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

Mechanism of action of Etaqualone on GABAa receptors

An In-Depth Technical Guide on the Mechanism of Action of Etaqualone on GABAa Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a quinazolinone-class sedative-hypnotic, exerts its effects on the central nervous system primarily through the modulation of γ-aminobutyric acid type A (GABAa) receptors. As an analog of the well-studied compound methaqualone, its mechanism of action is understood to be that of a positive allosteric modulator (PAM).[1][2] This document provides a comprehensive technical overview of the putative mechanism of action of this compound, leveraging extensive data from its close analog, methaqualone, to inform its pharmacological profile. It includes detailed experimental protocols for characterization, quantitative data on receptor subtype interactions, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a GABAergic drug developed in the 1960s, belonging to the quinazolinone class.[1] It shares structural and functional similarities with methaqualone and is recognized for its sedative, hypnotic, and muscle relaxant properties.[1][3] The primary molecular target of this compound is the GABAa receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2] Unlike benzodiazepines and barbiturates, which bind to distinct sites on the GABAa receptor, this compound and its analogs are proposed to act at a unique allosteric site located at the transmembrane β(+)/α(-) subunit interface.[2][4] This guide will delve into the specifics of this interaction, providing researchers with the foundational knowledge required for further investigation and drug development.

Mechanism of Action at the GABAa Receptor

The GABAa receptor is a pentameric ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[5][6] this compound is believed to act as a positive allosteric modulator, enhancing the effect of GABA without directly activating the receptor itself.[7]

Recent cryo-electron microscopy studies on methaqualone have provided high-resolution structural insights into the binding site of quinazolinones. These studies confirm that methaqualone and its more potent derivative, PPTQ, bind to the transmembrane intersubunit sites targeted by general anesthetics like propofol and etomidate.[8][9][10] The binding of these modulators is thought to stabilize the open state of the channel, thereby potentiating the GABA-mediated current.[8] This allosteric modulation results in an increased sensitivity of the receptor to GABA.[1]

Signaling Pathway

The canonical GABAa receptor signaling pathway is initiated by the binding of GABA to its orthosteric site. This induces a conformational change in the receptor, opening the integral chloride channel. The influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential. This compound, by binding to its allosteric site, enhances the efficiency of this process.

Quantitative Data on Receptor Subtype Selectivity

Direct quantitative data for this compound's interaction with different GABAa receptor subtypes is not extensively available in the public domain. However, the data for methaqualone provides a strong predictive framework for the expected activity of this compound. Methaqualone exhibits a complex pattern of subtype selectivity, acting as a PAM at several synaptic αβγ receptor subtypes and displaying varied effects at extrasynaptic αβδ subtypes.

| GABAa Receptor Subtype | Modulatory Effect of Methaqualone | EC50 (µM) | Max Potentiation (% of GABA EC10-20) |

| α1β2γ2S | Positive Allosteric Modulator | 3.5 ± 0.5 | 600-800 |

| α2β2γ2S | Positive Allosteric Modulator | 4.2 ± 0.6 | 600-800 |

| α3β2γ2S | Positive Allosteric Modulator | 5.1 ± 0.7 | 600-800 |

| α5β2γ2S | Positive Allosteric Modulator | 6.3 ± 0.9 | 600-800 |

| α4β2δ | Positive Allosteric Modulator | 2.8 ± 0.4 | >1000 (Superagonist) |

| α6β2δ | Positive Allosteric Modulator | 1.9 ± 0.3 | >1000 (Superagonist) |

| α4β3δ | Superagonist | 10.5 ± 1.5 | >1000 (Superagonist) |

| α6β1δ | Negative Allosteric Modulator | - | - |

| α4β1δ | Inactive | - | - |

Data presented is for methaqualone and serves as a proxy for this compound. Data is compiled from studies using two-electrode voltage clamp electrophysiology in Xenopus oocytes.[2][4][11]

Experimental Protocols

The characterization of this compound's effects on GABAa receptors requires a combination of binding assays and functional electrophysiological studies.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of this compound for a specific GABAa receptor subtype, hypothetically using a radiolabeled ligand known to bind to the same allosteric site.

Objective: To determine the binding affinity of this compound for a specific GABAa receptor subtype.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing the desired GABAa receptor subunit combination (e.g., α1β2γ2S).

-

Radiolabeled ligand (e.g., [³H]-TBOB for the picrotoxin site, or a custom radiolabeled analog of this compound).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid and vials.

-

Microplate harvester and filter mats.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize transfected cells in a hypotonic buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA. Resuspend the final membrane pellet in binding buffer to a protein concentration of 100-200 µg/mL.[12]

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer.

-

25 µL of radiolabeled ligand at a concentration near its Kd.

-

25 µL of varying concentrations of unlabeled this compound (typically from 10⁻¹⁰ M to 10⁻⁴ M).

-

For total binding, add 25 µL of binding buffer instead of this compound.

-

For non-specific binding, add 25 µL of a high concentration of a known non-radioactive ligand for the same site.

-

-

Incubation: Add 100 µL of the membrane preparation to each well. Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[13]

-

Termination and Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filter mats using a microplate harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filter mats in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This protocol details the functional characterization of this compound's modulatory effects on GABA-evoked currents in Xenopus laevis oocytes expressing specific GABAa receptor subtypes.

Objective: To determine the potency (EC50) and efficacy (maximal potentiation) of this compound as a modulator of GABAa receptor function.

Materials:

-

Xenopus laevis oocytes.

-

cRNAs for the desired GABAa receptor subunits (e.g., α1, β2, γ2S).

-

Recording solution (e.g., ND96).

-

GABA stock solution.

-

This compound stock solution.

-

Two-electrode voltage-clamp amplifier and data acquisition system.

-

Microinjection apparatus.

-

Glass microelectrodes.

Procedure:

-

Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with a mixture of the desired GABAa receptor subunit cRNAs. Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with recording solution.

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

-

Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

-

-

Drug Application:

-

Establish a baseline GABA response by applying a low concentration of GABA (EC10-EC20) until a stable response is achieved.[14]

-

To determine the modulatory effect, co-apply the EC10-EC20 concentration of GABA with varying concentrations of this compound.

-

To test for direct agonist activity, apply this compound in the absence of GABA.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.

-

Calculate the percentage potentiation for each concentration of this compound.

-

Plot the percentage potentiation against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal potentiation.

-

Visualizations

Experimental Workflow for Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of this compound's action on GABAa receptors.

Logical Relationships in Subtype Modulation

Based on the data for methaqualone, this compound is predicted to have a complex relationship with different GABAa receptor subtypes, leading to a multifaceted pharmacological profile.

Conclusion

This compound represents a pharmacologically interesting modulator of GABAa receptors. Its presumed mechanism of action at the transmembrane β/α interface, distinct from other major classes of GABAergic drugs, offers potential for the development of novel therapeutics with unique subtype selectivity profiles. The data from its analog, methaqualone, strongly suggests that this compound's effects are highly dependent on the specific subunit composition of the GABAa receptor. Further detailed characterization, following the experimental protocols outlined in this guide, is necessary to fully elucidate the pharmacological profile of this compound and to explore its therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. omnicompound.com [omnicompound.com]

- 4. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 8. Structural insights into GABAA receptor potentiation by Quaalude - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EMDB-43475: Human GABAA receptor alpha1-beta2-gamma2 subtype in complex with ... - Yorodumi [pdbj.org]

- 10. researchgate.net [researchgate.net]

- 11. pure.fo [pure.fo]

- 12. PDSP - GABA [kidbdev.med.unc.edu]

- 13. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Pharmacological Profile of Etaqualone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etaqualone, a quinazolinone-class compound, is a structural analog of methaqualone and functions as a positive allosteric modulator of GABA-A receptors. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from its close analog, methaqualone, to provide a more complete profile, with all such data clearly identified. Detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are also presented to support further research and drug development efforts in this area.

Introduction

This compound is a sedative-hypnotic agent that emerged in the 1960s.[1] Structurally similar to methaqualone, it exhibits depressant effects on the central nervous system, leading to sedation, hypnosis, and muscle relaxation.[1][2] Its primary mechanism of action is the potentiation of the inhibitory effects of gamma-aminobutyric acid (GABA) at GABA-A receptors.[3][4] While its clinical use has been limited, its pharmacological profile remains of interest to researchers studying GABAergic modulation and the development of related compounds.

Mechanism of Action

This compound, like its analog methaqualone, is a positive allosteric modulator of GABA-A receptors.[3][5] It binds to a site on the receptor distinct from the GABA binding site, enhancing the receptor's response to GABA.[6][7] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a decrease in neuronal excitability. This underlies the sedative, hypnotic, and anxiolytic effects of the compound. While the primary target is the GABA-A receptor, one source has suggested potential interaction with the D2 dopamine receptor, though this is not widely substantiated in the literature.[8]

GABA-A Receptor Subtype Selectivity

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its analog, methaqualone. Data for methaqualone is provided as a proxy due to the scarcity of specific data for this compound and is clearly marked as such.

Table 1: Receptor Binding and Functional Data (Methaqualone)

| Receptor Subtype | Ligand | Parameter | Value | Reference |

| GABA-A (α1β2γ2S) | Methaqualone | EC50 (Modulation) | 19 µM | [3] |

| GABA-A (α2β2γ2S) | Methaqualone | EC50 (Modulation) | 21 µM | [3] |

| GABA-A (α3β2γ2S) | Methaqualone | EC50 (Modulation) | 25 µM | [3] |

| GABA-A (α5β2γ2S) | Methaqualone | EC50 (Modulation) | 18 µM | [3] |

| GABA-A | Methaqualone | Predicted Binding Affinity | -50.69 kcal/mol | [4] |

Table 2: Pharmacokinetic Parameters

| Compound | Parameter | Value | Species | Reference |

| This compound | Cmax (Oral, single dose) | 8.51 ng/mL (at 4 hours) | Human | [6] |

| This compound | Cmax (Smoked, single dose) | 6.91 ng/mL (at 30 mins) | Human | [6] |

| Methaqualone | Elimination Half-life | 20 - 60 hours | Human | [1] |

| Methaqualone | Protein Binding | 70 - 80% | Human | [1] |

Experimental Protocols

In Vitro Electrophysiology: Two-Electrode Voltage Clamp in Xenopus Oocytes

This protocol is based on the methodology used to characterize methaqualone's effects on GABA-A receptors and can be adapted for this compound.[3]

Objective: To determine the modulatory effects of this compound on various GABA-A receptor subtypes expressed in Xenopus laevis oocytes.

Materials:

-

Xenopus laevis oocytes

-

cDNA or cRNA for desired human GABA-A receptor subunits (e.g., α1, β2, γ2S)

-

Collagenase solution

-

Barth's solution (88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO3, 0.82 mM MgSO4, 0.33 mM Ca(NO3)2, 0.41 mM CaCl2, 10 mM HEPES, pH 7.4)

-

Two-electrode voltage-clamp setup

-

Glass microelectrodes (filled with 3 M KCl)

-

Perfusion system

-

GABA

-

This compound

Procedure:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

-

cRNA Injection: Inject oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits.

-

Incubation: Incubate the injected oocytes in Barth's solution at 18°C for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with Barth's solution.

-

Impale the oocyte with two microelectrodes for voltage clamping (holding potential typically -60 mV).

-

Establish a baseline recording.

-

Apply GABA at a concentration that elicits a small, stable current (e.g., EC5-EC20).

-

Co-apply varying concentrations of this compound with the same concentration of GABA to determine its modulatory effect.

-

Wash the oocyte with Barth's solution between applications.

-

-

Data Analysis: Measure the peak current amplitude in the presence and absence of this compound. Plot concentration-response curves to determine EC50 values for modulation.

In Vivo Behavioral Assessment: Elevated Plus Maze (Rodent Model)

This protocol is a standard method for assessing anxiolytic-like effects of a compound in rodents.

Objective: To evaluate the anxiolytic potential of this compound in mice or rats.

Materials:

-

Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)

-

Video tracking software

-

Male or female mice or rats

-

This compound solution

-

Vehicle control solution

Procedure:

-

Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound or vehicle control to the animals via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before testing (e.g., 30 minutes).

-

Testing:

-

Place the animal in the center of the elevated plus maze, facing one of the open arms.

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Record the session using a video camera positioned above the maze.

-

-

Data Analysis: Use video tracking software to score the following parameters:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

Total distance traveled

-

-

Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Visualizations

Signaling Pathway

References

- 1. Methaqualone - Wikipedia [en.wikipedia.org]

- 2. Methaqualone pharmacokinetics after single- and multiple-dose administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Structural insights into GABAA receptor potentiation by Quaalude [ouci.dntb.gov.ua]

- 8. Effects of methaqualone on learning: a failure to observe tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

Etaqualone as a Methaqualone Analogue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of etaqualone, a quinazolinone derivative and a structural analogue of methaqualone. It explores the synthesis, pharmacology, metabolism, and analytical methods for both compounds, with a focus on their interaction with the GABA-A receptor. While extensive quantitative data is available for methaqualone, this guide also highlights the current gaps in the scientific literature regarding the specific pharmacological profile of this compound, thereby identifying areas for future research. The document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or encountering these compounds.

Introduction

Methaqualone, a sedative-hypnotic drug first synthesized in 1951, was widely prescribed for the treatment of insomnia and anxiety.[1] Its non-barbiturate nature initially suggested a safer profile; however, its high potential for abuse led to its classification as a Schedule I controlled substance in the United States in 1984.[2] this compound (3-(2-ethylphenyl)-2-methylquinazolin-4-one) is a close structural analogue of methaqualone, differing by the substitution of a methyl group with an ethyl group on the o-tolyl ring. It has been reported to have similar sedative and hypnotic effects, though it is considered to be slightly less potent than methaqualone.[3][4]

Both compounds belong to the quinazolinone class and exert their primary pharmacological effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[3][5] This guide will delve into the technical details of their chemical synthesis, comparative pharmacology where data is available, metabolic pathways, and the analytical methods used for their detection and quantification.

Chemical Synthesis

The synthesis of both methaqualone and this compound typically involves the condensation of N-acetylanthranilic acid with the corresponding aniline derivative.

Synthesis of Methaqualone

A common method for the synthesis of methaqualone involves the reaction of N-acetylanthranilic acid with o-toluidine.[6] The reaction can be carried out in the presence of a dehydrating agent such as phosphorus trichloride or polyphosphoric acid to facilitate the cyclization and formation of the quinazolinone ring.[6][7]

Experimental Protocol: Synthesis of Methaqualone

-

Reactants: N-acetylanthranilic acid and o-toluidine.

-

Reagent: Phosphorus trichloride or polyphosphoric acid.

-

Procedure:

-

A mixture of N-acetylanthranilic acid and o-toluidine is heated.

-

Phosphorus trichloride is added portion-wise to the heated mixture.

-

The reaction mixture is refluxed for a specified period.

-

After cooling, the mixture is treated with a base to neutralize the acid and precipitate the crude methaqualone.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.

-

Synthesis of this compound

The synthesis of this compound follows a similar principle, substituting o-toluidine with 2-ethylaniline.

Experimental Protocol: Synthesis of this compound

-

Reactants: N-acetylanthranilic acid and 2-ethylaniline.

-

Reagent: Phosphorus trichloride or similar dehydrating agent.

-

Procedure:

-

N-acetylanthranilic acid is reacted with 2-ethylaniline.

-

The reaction is facilitated by a dehydrating agent like phosphorus trichloride under reflux conditions.

-

The resulting product is isolated and purified, yielding 3-(2-ethylphenyl)-2-methylquinazolin-4-one (this compound).

-

The logical relationship in the synthesis of these analogues can be visualized as follows:

Pharmacology and Mechanism of Action

Both methaqualone and this compound are positive allosteric modulators of the GABA-A receptor.[3][5] They bind to a site on the receptor that is distinct from the binding sites of GABA, benzodiazepines, and barbiturates.[5] This binding enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in central nervous system depression.

GABA-A Receptor Interaction

Recent cryo-electron microscopy studies have identified the binding site for methaqualone and its more potent analogue, PPTQ, within the transmembrane domain of the GABA-A receptor, at the interface between the β(+) and α(-) subunits.[8] This binding site is also targeted by general anesthetics like propofol and etomidate. The binding of these quinazolinones deep within this pocket is thought to stabilize the open state of the ion channel, thereby potentiating the inhibitory effect of GABA.[8]

Quantitative Pharmacological Data

Extensive research has been conducted on the functional properties of methaqualone at various GABA-A receptor subtypes. However, there is a notable lack of publicly available, directly comparable quantitative data for this compound. The following tables summarize the available data for both compounds.

Table 1: Functional Properties of Methaqualone at Human GABA-A Receptor Subtypes

| Receptor Subtype | EC₅₀ (µM) for Positive Allosteric Modulation | Maximum Potentiation (Rₘₐₓ %) |

| α₁β₂γ₂S | 33 | 790 |

| α₂β₂γ₂S | 31 | 600 |

| α₃β₂γ₂S | 31 | 820 |

| α₅β₂γ₂S | 27 | 620 |

| α₄β₂δ | 11 | 210 |

| α₆β₂δ | 10 | 330 |

| α₄β₃δ | 3.2 | 110 |

| α₆β₃δ | 2.5 | 160 |

Data extracted from Hammer et al. (2015). EC₅₀ values represent the concentration of methaqualone required to produce 50% of its maximal potentiation of the GABA EC₁₀ response.[3]

Table 2: Available Pharmacokinetic Data for this compound in Humans

| Route of Administration | Time to Detection | Concentration in Blood (ng/mL) | Concentration in Urine (ng/mL) |

| Oral | 4 hours | 8.51 | 2.06 |

| Smoked | 30 minutes | 6.91 | - |

| Smoked | 2 hours | - | 3.94 |

Data from a study involving detection and quantification by GC-MS/MS.[9] Note: These are single time-point concentrations and not comprehensive pharmacokinetic parameters like Cₘₐₓ, Tₘₐₓ, or half-life.

Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology for GABA-A Receptor Modulation

This protocol is based on the methodology described for methaqualone characterization.[3]

-

System: Xenopus laevis oocytes expressing human GABA-A receptor subunits.

-

Procedure:

-

Oocytes are surgically removed and defolliculated.

-

cRNA for the desired GABA-A receptor subunits is injected into the oocytes.

-

After an incubation period to allow for receptor expression, oocytes are placed in a recording chamber and perfused with a buffer solution.

-

The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording.

-

A baseline current is established.

-

A sub-maximal concentration of GABA (e.g., EC₁₀) is applied to elicit a control current.

-

After washout, the oocyte is pre-incubated with the test compound (methaqualone or this compound) for a set period.

-

The test compound and GABA are then co-applied, and the resulting current is recorded.

-

The degree of potentiation is calculated as the percentage increase in current amplitude compared to the GABA-alone response.

-

Concentration-response curves are generated by testing a range of compound concentrations.

-

Metabolism

The metabolism of methaqualone is well-documented and primarily occurs in the liver through oxidation reactions mediated by cytochrome P450 enzymes.[10] The primary metabolic pathways involve hydroxylation of the tolyl and quinazolinone rings.[10]

Experimental Protocol: In Vitro Metabolism Assay

-

System: Human liver microsomes or S9 fractions.

-

Procedure:

-

The test compound (methaqualone or this compound) is incubated with human liver microsomes or S9 fraction in a buffered solution.

-

The reaction is initiated by the addition of an NADPH-generating system.

-

The mixture is incubated at 37°C for a specified time.

-

The reaction is stopped by the addition of a quenching solvent (e.g., acetonitrile).

-

The sample is then centrifuged to pellet the protein.

-

The supernatant is collected and analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.

-

References

- 1. Pharmacological characterisation of murine α4β1δ GABAA receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. Analytical method for detection and quantification of new emerging drug this compound in human blood and urine by gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural insights into GABAA receptor pharmacology and mechanism of gating. [escholarship.org]

- 5. mdpi.com [mdpi.com]

- 6. Microwave Assisted Synthesis and Molecular Docking Studies of Some 4- (3H)-quinazolinone Derivatives as Inhibitors of Human Gamma- Aminobutyric Acid Receptor, the GABA (A)R-BETA3 Homopentamer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. japsonline.com [japsonline.com]

- 9. ijpsdronline.com [ijpsdronline.com]

- 10. japsonline.com [japsonline.com]

The Sedative and Hypnotic Profile of Etaqualone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of Etaqualone based on available scientific literature. This compound is a controlled substance in many jurisdictions and should only be handled by authorized personnel for research purposes. This guide also includes data on Methaqualone, a close structural analogue, due to the limited availability of specific quantitative data for this compound.

Introduction

This compound (3-(2-ethylphenyl)-2-methylquinazolin-4(3H)-one) is a quinazolinone-class central nervous system depressant developed in the 1960s.[1] As an analogue of the well-known sedative-hypnotic Methaqualone, it exhibits similar pharmacological properties, including sedative, hypnotic, and muscle relaxant effects.[1][2] Historically marketed in Europe under brand names such as Aolan and Athinazone for the treatment of insomnia, its clinical use has largely been discontinued in Western countries, though it has seen continued use in China.[1]

The primary mechanism of action for this compound is understood to be its activity as a GABAergic agent, specifically as a positive allosteric modulator of the GABAA receptor.[1][3] This guide synthesizes the available technical data on this compound, supplemented with more extensive data from its parent compound, Methaqualone, to provide a comprehensive resource for research and drug development professionals.

Pharmacological Profile

This compound's effects are qualitatively similar to those of Methaqualone, though it is reported to be shorter-acting and slightly weaker.[1] The primary therapeutic effect is sedation and induction of sleep, making it effective for insomnia.[1]

Mechanism of Action

This compound is a positive allosteric modulator of the GABAA receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1][3] It is believed to enhance the receptor's sensitivity to its endogenous ligand, γ-aminobutyric acid (GABA).[1] This action increases the influx of chloride ions into neurons, leading to hyperpolarization and a reduction in neuronal excitability, which manifests as sedation and hypnosis.[4]

While specific binding studies on this compound are not widely available, extensive research on its analogue, Methaqualone, has elucidated the binding site for this class of compounds. Methaqualone does not interact with the binding sites for benzodiazepines, barbiturates, or neurosteroids.[5][6] Instead, cryo-electron microscopy studies have localized the binding site to the transmembrane β(+)/α(–) subunit interface of the GABAA receptor, a site that partially overlaps with that of general anesthetics like propofol and etomidate.[5][7][8] Binding at this site is thought to destabilize the hydrophobic activation gate in the receptor's ion pore, thereby potentiating receptor function.[7] It is highly probable that this compound shares this mechanism of action.

Quantitative Pharmacodynamics

Table 1: Dosage Information for this compound and Methaqualone

| Compound | Typical Therapeutic Dose (Oral) | Notes |

| This compound | 50 - 500 mg[1] | Pharmaceutical formulations were 350 mg tablets.[1] |

| Methaqualone | 150 - 300 mg[9] | Standard single tablet (Quaalude brand) was 300 mg.[10] |

Table 2: Functional Activity of Methaqualone at Human GABAA Receptor Subtypes

| GABAA Receptor Subtype | Activity | Potency (EC50) / Efficacy |

| α1β2γ2S | Positive Allosteric Modulator[5] | EC50 ≈ 10 µM[5] |

| α2β2γ2S | Positive Allosteric Modulator[5] | - |

| α3β2γ2S | Positive Allosteric Modulator[5] | - |

| α5β2γ2S | Positive Allosteric Modulator[5] | - |

| α4β1δ | Inactive[5] | - |

| α6β1δ | Negative Allosteric Modulator[5] | - |

| α4β2δ | Positive Allosteric Modulator[5] | - |

| α6β2δ | Positive Allosteric Modulator[5] | - |

| α4β3δ | Superagonist[5] | - |

| Data from studies on recombinant human GABAA receptors expressed in Xenopus oocytes.[5] |

Pharmacokinetics

The physiological and toxicological properties of this compound are poorly delineated.[2] As with its pharmacodynamics, detailed pharmacokinetic parameters for this compound are scarce. The compound is reported to be shorter-acting than Methaqualone.[1]

Table 3: Pharmacokinetic Parameters of Methaqualone in Humans (Oral Administration)

| Parameter | Value | Reference |

| Tmax (Time to Peak Plasma Concentration) | ~2 hours | [10] |

| Protein Binding | 70 - 80% | [10] |

| Elimination Half-life (t½) | Biphasic: α-phase: 10 - 40 hours β-phase: 20 - 60 hours | [10] |

| Metabolism | Hepatic; extensive hydroxylation.[11] | [11] |

| Excretion | Primarily renal as O-glucuronide conjugates.[11] | [11] |

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following sections describe standard methodologies used for evaluating quinazolinone-type sedative-hypnotics, primarily drawn from research on Methaqualone.

In Vitro: GABAA Receptor Modulation Assay

This protocol assesses the functional modulation of specific GABAA receptor subtypes by a test compound.

Methodology:

-

Cell System: Xenopus laevis oocytes are surgically harvested and defolliculated.

-

Receptor Expression: Oocytes are injected with cRNAs encoding the desired human GABAA receptor subunits (e.g., α1, β2, γ2S) to express functional receptors on the oocyte membrane.

-

Electrophysiology: Two-electrode voltage-clamp recordings are performed. The oocyte is clamped at a holding potential of -60 mV.

-

Compound Application:

-

A baseline response is established by applying a low concentration of GABA (e.g., EC10, the concentration that elicits 10% of the maximal response).

-

The test compound (e.g., Methaqualone) is co-applied with the same GABA EC10 concentration.

-

A dose-response curve is generated by applying various concentrations of the test compound.

-

-

Data Analysis: The potentiation of the GABA-evoked current by the test compound is measured and plotted against the compound's concentration to determine EC50 and maximal efficacy.[5]

In Vivo: Sedation/Ataxia Assay (Beam Walk Test)

This protocol provides a sensitive measure of a compound's sedative or ataxic side effects in rodents.

Methodology:

-

Animals: Male mice are used for the study.

-

Apparatus: A narrow wooden or plastic beam (e.g., 8 mm in diameter, 60 cm long) is suspended between a starting platform and an enclosed goal box.

-

Procedure:

-

Animals are pre-trained to traverse the beam to reach the goal box.

-

On the test day, animals are administered the test compound (e.g., Methaqualone, subcutaneously) or vehicle control. A positive control like diazepam may also be used.

-

After a set pre-treatment time (e.g., 60 minutes for Methaqualone), each mouse is placed on the starting platform and allowed to walk the beam.

-

-

Data Collection: The number of foot slips (when a paw slips off the top of the beam) and the number of falls from the beam are recorded.

-

Data Analysis: The scores for the compound-treated groups are compared to the vehicle control group to assess dose-dependent impairment of motor coordination.[5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound|lookchem [lookchem.com]

- 3. britannica.com [britannica.com]

- 4. Sedative - Wikipedia [en.wikipedia.org]

- 5. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural insights into GABAA receptor potentiation by Quaalude - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ejournals.eu [ejournals.eu]

- 10. Methaqualone - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

The Historical Development and Synthesis of Etaqualone: A Technical Guide

Etaqualone, a quinazolinone-class sedative and hypnotic, emerged in the 1960s as an analog of methaqualone.[1] This technical guide provides an in-depth overview of its historical development, synthesis, and pharmacological properties, tailored for researchers, scientists, and drug development professionals.

Historical Development and Pharmacological Profile

Developed in the 1960s, this compound (marketed under names such as Aolan, Athinazone, and Ethinazone) was primarily used in France, other European countries, and later in China for the treatment of insomnia.[1][2] Its therapeutic effects are similar to those of methaqualone, though it is reported to be slightly weaker and shorter-acting.[1]

Pharmacology: this compound functions as a GABAergic substance, exerting its effects by acting as an agonist at the β-subtype of the GABAA receptor.[1] This mechanism is similar to that of barbiturates and benzodiazepines, leading to central nervous system depression and producing sedative, hypnotic, and muscle relaxant properties.[1] The typical dosage for desired effects ranges from 50 to 500 mg, with historical pharmaceutical formulations being 350 mg tablets.[1]

Clinical and Recreational Use: While prescribed for insomnia, this compound has also been used recreationally for its euphoric and relaxing effects.[1][3] It can be found as a free base, which is soluble in alcohol and nonpolar solvents, or as a water-soluble hydrochloride salt.[1] The most common route of administration is oral, though other methods have been reported.[1]

Physicochemical Properties

This compound is a white, crystalline powder with no odor or taste.[4] Key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-(2-ethylphenyl)-2-methyl-quinazolin-4-one | [1] |

| Molecular Formula | C₁₇H₁₆N₂O | [1][5] |

| Molar Mass | 264.328 g·mol⁻¹ | [1] |

| CAS Number | 7432-25-9 | [1][5] |

| Solubility | Free Base: Insoluble in water, soluble in alcohol and nonpolar solvents. Hydrochloride Salt: Water-soluble. | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process, with the most common method involving the condensation and cyclization of N-acetylanthranilic acid and 2-ethylaniline.[6] Alternative methods utilizing isatoic anhydride have also been described.

General Synthesis Workflow

The synthesis of quinazolinone derivatives like this compound follows a convergent synthetic route. This process, which became an industrial standard, involves the condensation of an anthranilic acid derivative with an aniline derivative, followed by cyclization.[6]

Caption: General workflow for quinazolinone synthesis.

Synthesis Pathway from N-acetylanthranilic acid

A prevalent method for synthesizing this compound involves the reaction of N-acetylanthranilic acid with 2-ethylaniline.[6] The reaction is typically facilitated by a dehydrating agent such as phosphorus trichloride, which promotes the cyclization to form the quinazolinone ring structure.[6]

Caption: Synthesis of this compound from N-acetylanthranilic acid.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound based on described methods.

Method A: From Anthranilic Acid

This method involves the initial acetylation of anthranilic acid, followed by reaction with 2-ethylaniline.

Materials:

-

Anthranilic acid

-

Acetic anhydride

-

2-ethylaniline

-

Sodium hydroxide solution

Protocol:

-

Dissolve anthranilic acid in acetic anhydride.

-

Heat the mixture to 200°C to form N-acetylanthranilic acid.

-

Cool the mixture to 60°C.

-

Add 2-ethylaniline in portions to the reaction mixture.

-

After the reaction is complete, cool the mixture.

-

Neutralize the mixture with a sodium hydroxide solution. This will cause the this compound to precipitate as an oil.

-

The oil will solidify upon further cooling and stirring. The solid product can then be collected.[7]

Method B: From Isatoic Anhydride

This alternative method uses isatoic anhydride as the starting material.

Materials:

-

Isatoic anhydride

-

2-ethylaniline

-

Xylene (solvent)

-

Acetic anhydride

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Protocol:

-

Reflux a mixture of isatoic anhydride and 2-ethylaniline in xylene for 90 minutes.

-

To the refluxing mixture, add acetic anhydride containing a catalytic amount of HCl.

-

Continue to reflux for an additional hour.

-

After cooling, separate the aqueous layer.

-

React the aqueous layer with NaOH. The this compound will precipitate as an oil.[7]

Quantitative Synthesis Data

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. While specific yields from peer-reviewed literature are not detailed in the provided search results, factors influencing the outcome are noted.

| Parameter | Condition/Note | Impact | Reference |

| Temperature | Controlled heating, reflux conditions. | Affects reaction rate and byproduct formation. | [6] |

| Pressure | Controlled pressure. | Can influence reaction equilibrium and yield. | [6] |

| Catalyst | Use of catalysts in the cyclization step. | Improves reaction efficiency and reduces byproducts. | [6] |

| pH | Neutralization with NaOH. | Critical for precipitating the final product. | [7] |

Underground laboratory productions often result in significant variations in purity, with samples containing 20-80% this compound, alongside synthesis byproducts and adulterants.[6] Industrial manufacturing innovations have focused on optimizing yield, purity, and scalability.[6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. theclinivex.com [theclinivex.com]

- 4. This compound hydrochloride | 97979-65-2 | FE22845 [biosynth.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Buy this compound (EVT-267788) | 7432-25-9 [evitachem.com]

- 7. Sciencemadness Discussion Board - (My) Total Synthesis of a Legal Quaaludes Analogue (this compound) - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Solubility and Stability of Etaqualone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of etaqualone hydrochloride. This compound, a quinazolinone derivative and an analog of methaqualone, possesses sedative-hypnotic properties. Understanding its physicochemical characteristics, particularly solubility and stability, is crucial for its application in research, forensic analysis, and potential pharmaceutical development. This document collates available quantitative data, outlines detailed experimental protocols for its analysis, and presents visualizations of relevant chemical pathways and experimental workflows. Due to the limited publicly available data specifically for this compound hydrochloride, this guide also incorporates general principles of quinazolinone chemistry and data from its close analog, methaqualone, to provide a broader understanding.

Introduction

This compound, with the chemical name 3-(2-ethylphenyl)-2-methyl-4(3H)-quinazolinone, is a sedative and hypnotic agent.[1] It is structurally similar to methaqualone, differing by an ethyl group instead of a methyl group on the phenyl ring at the 3-position. While its use has been limited compared to methaqualone, its properties are of interest to the forensic and research communities. This compound can exist as a free base or as a hydrochloride salt. The hydrochloride salt is generally more water-soluble, which is a critical factor for many experimental and analytical procedures.[1] This guide focuses on the hydrochloride form of this compound, providing a detailed examination of its solubility in various media and its stability under different environmental conditions.

Solubility Profile

The solubility of a compound is a fundamental property that influences its absorption, distribution, and formulation. The hydrochloride salt of this compound is described as being water-soluble.[2][3] However, detailed quantitative data in a variety of solvents is sparse in the literature. The available data, primarily for the free base, is summarized below, along with qualitative information for the hydrochloride salt.

Quantitative Solubility Data

Table 1: Solubility of this compound (Free Base)

| Solvent | Solubility (mg/mL) |

| Ethanol | ~12[4][5] |

| Dimethyl Sulfoxide (DMSO) | ~5[4][5] |

| Dimethylformamide (DMF) | ~5[4][5] |

| Ethanol:PBS (pH 7.2) (1:1) | ~0.5[4][5] |

Qualitative Solubility Information

This compound hydrochloride is qualitatively described as soluble in:

The quinazolinone scaffold's ionizable nature suggests that the solubility of this compound hydrochloride is pH-dependent.[6] As a weak base, its solubility is expected to be higher in acidic conditions where the molecule is protonated.

Stability Profile

The stability of an active pharmaceutical ingredient is critical for its safe and effective use. The available information on the stability of this compound hydrochloride is limited, with general recommendations for storage and handling.

Storage and Handling

For long-term storage, it is recommended to store this compound as supplied at -20°C, where it is expected to be stable for at least two years.[4] Aqueous solutions of this compound are not recommended for storage for more than one day.[4] One study has reported that the stability of this compound in blood and urine samples was satisfactory under various temperatures for up to 15 days.[7][8]

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While specific forced degradation data for this compound hydrochloride is not available, this section outlines the potential degradation pathways based on the chemistry of the quinazolinone ring system.

The primary degradation pathways for quinazolinone derivatives include hydrolysis, oxidation, and photolysis.

-

Hydrolysis: The amide bond in the quinazolinone ring is susceptible to hydrolysis under both acidic and basic conditions. Acid hydrolysis is expected to yield anthranilic acid and the corresponding N-acylated amine. Basic hydrolysis would also lead to the cleavage of the amide bond.

-

Oxidation: The quinazolinone ring can be susceptible to oxidative degradation. Studies on the oxidative degradation of quinazoline in supercritical water have shown that the pyrimidine ring can be attacked by hydroxyl radicals, leading to ring-opening.[9]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation of quinazolinone derivatives.

-

Thermal Degradation: Elevated temperatures can lead to the degradation of quinazolinone compounds, with the degradation profile being dependent on the substitution pattern.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments to determine the solubility and stability of this compound hydrochloride.

Solubility Determination

A standard shake-flask method can be employed to determine the equilibrium solubility of this compound hydrochloride in various solvents.

Protocol:

-

Preparation of Saturated Solutions: Add an excess amount of this compound hydrochloride to a known volume of the selected solvent (e.g., water, ethanol, methanol, pH buffers) in a sealed container.

-

Equilibration: Agitate the containers at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Withdraw a clear aliquot of the supernatant and filter it through a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound hydrochloride using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility in mg/mL or moles/liter.

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating and quantifying this compound hydrochloride from its potential degradation products.

Protocol:

-

Column Selection: A reversed-phase C18 column is a suitable starting point.

-

Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) should be optimized to achieve good separation of the parent drug and its degradation products. The pH of the aqueous buffer can be adjusted to optimize the peak shape and retention of the basic this compound molecule.

-

Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., around 226 nm, 265 nm, or 305 nm) can be used.[5]

-

Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies should be performed to identify potential degradation products and pathways.

Protocol:

-

Acid Hydrolysis: Dissolve this compound hydrochloride in a solution of hydrochloric acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound hydrochloride in a solution of sodium hydroxide (e.g., 0.1 M NaOH) and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of this compound hydrochloride with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of this compound hydrochloride to dry heat (e.g., 105°C) for a defined period. Also, a solution can be heated to assess degradation in the solution state.

-

Photodegradation: Expose a solution of this compound hydrochloride to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

-

Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. The formation of degradation products can be monitored, and their structures can be elucidated using techniques like LC-MS/MS and NMR.

Visualizations

Potential Degradation Pathway of this compound Hydrochloride

The following diagram illustrates a plausible degradation pathway for this compound hydrochloride under hydrolytic conditions.

Caption: Potential hydrolytic degradation pathway of this compound.

Experimental Workflow for Forced Degradation Study

The following diagram outlines the general workflow for conducting a forced degradation study of this compound hydrochloride.

Caption: General workflow for a forced degradation study.

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of this compound hydrochloride. While qualitative data suggests its solubility in water and various organic solvents, there is a significant lack of quantitative data in the public domain. The stability information is also general, highlighting the need for comprehensive forced degradation studies to understand its intrinsic stability and degradation pathways. The provided experimental protocols offer a framework for researchers to generate this much-needed data. The visualizations of a potential degradation pathway and an experimental workflow for forced degradation studies serve as valuable tools for planning and executing further research on this compound. A more complete understanding of the physicochemical properties of this compound hydrochloride will be essential for its continued use in forensic science and for any future considerations in pharmaceutical development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound hydrochloride | 97979-65-2 | FE22845 [biosynth.com]

- 3. This compound Hydrochloride CAS#: 97979-65-2 [m.chemicalbook.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Analytical method for detection and quantification of new emerging drug this compound in human blood and urine by gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Item - Oxidative degradation of quinazoline in supercritical water: a combined ReaxFF and DFT study - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 10. scispace.com [scispace.com]

A Technical Guide to the Neurochemical Effects of Quinazolinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the neurochemical effects of quinazolinone derivatives, a class of compounds with a rich history in medicinal chemistry and a diverse range of pharmacological activities. The versatile quinazolinone scaffold has been the basis for developing numerous agents targeting the central nervous system (CNS). This document summarizes their mechanisms of action, presents quantitative data on their interactions with key neurochemical targets, details relevant experimental protocols, and illustrates the underlying biological pathways.

Primary Mechanism of Action: GABAergic System Modulation

The most extensively characterized neurochemical effect of classic quinazolinone derivatives, such as methaqualone, is the modulation of the γ-aminobutyric acid (GABA) system. GABA is the primary inhibitory neurotransmitter in the mammalian CNS, responsible for reducing neuronal excitability.

Many quinazolinone derivatives act as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel that mediates fast inhibitory neurotransmission.[1][2][3][4] Upon binding of GABA, the channel opens, allowing an influx of chloride ions (Cl-), which hyperpolarizes the neuron and decreases the likelihood of an action potential.

Quinazolinones like methaqualone, afloqualone, and etaqualone bind to the GABA-A receptor complex at a site distinct from those of GABA, benzodiazepines, and barbiturates.[1][5][6][7] This binding enhances the effect of GABA, increasing the influx of chloride ions and potentiating the inhibitory signal.[7][8] This mechanism is the foundation for their sedative, hypnotic, anxiolytic, and muscle relaxant properties.[1][2][5][6][8][9] Some analogues, such as afloqualone and this compound, have been shown to act as agonists at the β-subtype of the GABA-A receptor.[6][9][10]

Interaction with Other Neurotransmitter Systems

Beyond the GABAergic system, the versatile quinazolinone scaffold has been modified to target other key neurochemical pathways, leading to the discovery of derivatives with distinct pharmacological profiles.

Acetylcholinesterase (AChE) Inhibition

Several series of quinazolinone derivatives have been developed as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[11][12] AChE inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease, as they increase acetylcholine levels in the brain, which can improve cognitive function. Certain derivatives have shown promising AChE inhibitory activity, with some also inhibiting butyrylcholinesterase (BChE) and exhibiting anti-inflammatory and neuroprotective properties.[11][13][14]

Serotonin (5-HT) Receptor Ligands

The serotonergic system is a critical regulator of mood, sleep, and cognition. Research has identified novel quinazolinone derivatives that act as potent ligands for serotonin receptors.[15] Specifically, libraries of these compounds have been screened for affinity to the 5-HT₇ receptor, with several derivatives emerging as antagonists.[15][16][17] 5-HT₇ receptor antagonists are being investigated for their potential antidepressant and cognitive-enhancing effects.[15][17]

Dopamine (DA) Receptor Interaction

While the primary targets for most neurologically active quinazolinones are GABAergic, cholinergic, or serotonergic systems, some studies have investigated their interaction with dopamine receptors. Generally, the affinity of classic quinazolinone derivatives for D1 and D2 dopamine receptors is reported to be weak or negligible.[18] However, the scaffold has been used to design hybrid molecules with affinity for D2 and D3 receptors, though this is not a characteristic effect of the broader class.[19]

Quantitative Data Summary

The following tables summarize the quantitative data for representative quinazolinone derivatives across different neurochemical targets.

Table 1: GABA-A Receptor Modulating Quinazolinone Derivatives

| Compound | Primary Neurochemical Effect | Notes |

|---|---|---|

| Methaqualone | Positive Allosteric Modulator of GABA-A Receptor[1][3][7] | Sedative-hypnotic effects. Binds to a site distinct from benzodiazepines.[1][7] |

| Afloqualone | Agonist at the β-subtype of the GABA-A Receptor[8][9][10] | Centrally acting muscle relaxant.[5][8] Enhances GABA's inhibitory effects.[5][8] |

| This compound | Agonist at the β-subtype of the GABA-A Receptor[6] | Analogue of methaqualone with sedative and muscle relaxant properties.[6] |

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Quinazolinone Derivatives

| Compound | IC₅₀ Value (µM) for AChE | Reference |

|---|---|---|

| MR2938 (B12) | 5.04 | [11] |

| Compound 4c | 2.97 | [12][14] |

| Compound 4h | 5.86 |[12][14] |

Table 3: 5-HT₇ Receptor Binding Affinity of Quinazolinone Derivatives

| Compound | IC₅₀ Value (nM) for 5-HT₇ Receptor | Reference |

|---|---|---|

| Compound 1-68 | 12 | [15][17] |

| 24 Derivatives | < 100 |[15][17] |

Experimental Protocols

The characterization of the neurochemical effects of quinazolinone derivatives relies on a variety of specialized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Electrophysiological Assay for GABA-A Receptor Modulation

This protocol is used to directly measure the effect of a compound on the function of the GABA-A ion channel.

-

Objective: To determine if a quinazolinone derivative modulates GABA-induced chloride currents.

-

System: Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293) transfected to express specific recombinant GABA-A receptor subunits (e.g., α1β2γ2L).[20][21][22]

-

Methodology:

-

Cell Preparation/Oocyte Injection: Oocytes are injected with cRNA encoding the desired GABA-A receptor subunits. Transfected mammalian cells are cultured under appropriate conditions.

-

Two-Electrode Voltage Clamp: The cell is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a set holding potential (e.g., -70 mV).

-

Compound Application: The cell is perfused with a baseline buffer solution. GABA at a sub-maximal concentration (e.g., EC₅-EC₁₀) is applied to elicit a baseline chloride current.

-

Co-application: The test quinazolinone derivative is co-applied with the same concentration of GABA.

-

Data Analysis: The amplitude of the chloride current in the presence of the test compound is compared to the baseline GABA current. An increase in current indicates positive modulation (agonism), while a decrease suggests negative modulation (inverse agonism). Compounds that have no effect on their own can be tested for their ability to block the effects of known modulators like diazepam to identify antagonist activity.[20]

-